2-Chloro-3-cyclopropylpyridine 2-Chloro-3-cyclopropylpyridine
Brand Name: Vulcanchem
CAS No.: 865664-04-6
VCID: VC2276730
InChI: InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
SMILES: C1CC1C2=C(N=CC=C2)Cl
Molecular Formula: C8H8ClN
Molecular Weight: 153.61 g/mol

2-Chloro-3-cyclopropylpyridine

CAS No.: 865664-04-6

Cat. No.: VC2276730

Molecular Formula: C8H8ClN

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-cyclopropylpyridine - 865664-04-6

Specification

CAS No. 865664-04-6
Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
IUPAC Name 2-chloro-3-cyclopropylpyridine
Standard InChI InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
Standard InChI Key YYGGOZSJFITZCR-UHFFFAOYSA-N
SMILES C1CC1C2=C(N=CC=C2)Cl
Canonical SMILES C1CC1C2=C(N=CC=C2)Cl

Introduction

Chemical Properties and Structure

Basic Identification

2-Chloro-3-cyclopropylpyridine is characterized by several key identifiers that distinguish it in chemical databases and research settings:

PropertyValue
CAS Number865664-04-6
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Recommended Storage2-8°C

The compound's structure consists of a pyridine heterocycle with a chlorine substituent at position 2 and a cyclopropyl group at position 3 . This specific arrangement of functional groups contributes to its unique chemical reactivity and potential biological properties.

Structural Features

The structural architecture of 2-Chloro-3-cyclopropylpyridine incorporates several key features:

  • A six-membered pyridine ring containing one nitrogen atom, providing the basic heterocyclic scaffold

  • A chlorine atom at the C-2 position, which influences the electronic distribution within the ring

  • A cyclopropyl group (three-membered carbocyclic ring) attached at the C-3 position, introducing ring strain and unique spatial orientation

The chlorine substituent significantly impacts the electron density distribution in the pyridine ring, potentially enhancing the compound's ability to engage in hydrogen bonding and dipole-dipole interactions. Meanwhile, the cyclopropyl group introduces conformational constraints that can affect how the molecule interacts with biological targets.

Synthesis Methods and Approaches

Stock Solution Preparation

For laboratory research applications, stock solutions of 2-Chloro-3-cyclopropylpyridine can be prepared according to the following concentration guidelines:

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM6.51 mL
5 mM1.302 mL
10 mM0.651 mL

These preparations are typically used for biological assays and pharmacological studies . The compound should be dissolved in an appropriate solvent, with consideration for its solubility profile and the requirements of the specific experimental protocol.

Comparison with Related Compounds

Structural Analogues

A comparative analysis of 2-Chloro-3-cyclopropylpyridine with structurally related compounds provides valuable insights into structure-activity relationships:

CompoundMolecular FormulaMolecular WeightStructural Differences
2-Chloro-3-cyclopropylpyridineC8H8ClN153.61Base compound
2-Chloro-3-cyclopropyl-5-(trifluoromethyl)pyridineC9H7ClF3N221.60Additional CF3 group at position 5
2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridineC9H7ClF3N221.63CF3 group on cyclopropyl moiety
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridineC10H8ClN3O221.64Cyclopropyl-oxadiazolyl group replacing cyclopropyl

These structural variations can significantly impact the compounds' physicochemical properties and biological activities . For example, the incorporation of a trifluoromethyl group, as in 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine, typically enhances lipophilicity and metabolic stability, which are crucial factors in drug development.

Functional Comparisons

The functional properties of these structurally related compounds provide context for understanding the potential applications of 2-Chloro-3-cyclopropylpyridine:

  • Trifluoromethyl-substituted analogues generally show enhanced membrane permeability and metabolic resistance

  • Compounds with additional heterocyclic elements, such as the oxadiazole in 2-chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, often display modified binding profiles to biological targets

  • The position of substituents on the pyridine ring significantly influences the electronic distribution and, consequently, the compound's interaction with biological macromolecules

These comparisons highlight how subtle structural modifications can substantially alter the pharmacological profiles of these compounds, emphasizing the importance of systematic structure-activity relationship studies in drug discovery.

Research Methods and Analytical Approaches

Characterization Techniques

Several analytical methods are commonly employed for the characterization of 2-Chloro-3-cyclopropylpyridine and related compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for definitive structural elucidation (when single crystals are available)

  • High-Performance Liquid Chromatography (HPLC) for purity determination and separation of potential impurities

These analytical approaches provide comprehensive structural information and ensure the compound's identity and purity for research applications.

Future Research Directions

Emerging Applications

Based on trends in the field of heterocyclic chemistry, potential emerging applications for 2-Chloro-3-cyclopropylpyridine might include:

  • Development of targeted therapeutics for specific disease states

  • Applications in agricultural chemistry as potential pesticides or plant growth regulators

  • Utilization in materials science for specialized polymer systems

  • Employment as ligands in metal-catalyzed transformations

  • Incorporation into functional materials with specific electronic or optical properties

These potential applications highlight the versatility of 2-Chloro-3-cyclopropylpyridine as a valuable chemical entity in multiple scientific domains.

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